4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid
CAS No.: 850380-91-5
Cat. No.: VC3283471
Molecular Formula: C18H25BO3Si
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 850380-91-5 |
---|---|
Molecular Formula | C18H25BO3Si |
Molecular Weight | 328.3 g/mol |
IUPAC Name | [4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C18H25BO3Si/c1-18(2,3)23(4,5)22-17-12-8-15(9-13-17)14-6-10-16(11-7-14)19(20)21/h6-13,20-21H,1-5H3 |
Standard InChI Key | ZIKZPBVNZYGTDB-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is a complex organic compound with the CAS number 850380-91-5. It features a molecular formula of C18H25BO3Si and a molecular weight of approximately 328.29 g/mol . This compound is of interest in medicinal chemistry due to its unique structure, which includes a tert-butyldimethylsilyloxy group, enhancing its solubility and stability in biological systems.
Biological Activity
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid exhibits significant biological activity, primarily due to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, which are prevalent in various biomolecules. This property allows them to modulate enzyme activity and cellular signaling pathways.
Enzyme Inhibition
The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs), which play a critical role in tumor growth and metastasis.
Antibacterial Activity
Research indicates that phenylboronic acids can interact electrostatically with bacterial cell membranes, enhancing permeability and leading to cell lysis. This mechanism is particularly effective against Gram-negative bacteria due to the presence of cis-diol structures in their lipopolysaccharides.
Research Findings
Recent studies have expanded on the applications of boronic acids in drug design, particularly for targeting specific biomolecular interactions. The unique properties of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid make it a candidate for developing new therapeutic agents aimed at both cancer and bacterial infections.
Case Study: Anticancer Activity
In a study focusing on the inhibition of MMPs, 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid demonstrated significant inhibitory effects on MMP-2 and MMP-9. These enzymes are critical for extracellular matrix remodeling during cancer progression. The compound's ability to reduce MMP activity correlated with decreased invasiveness of cancer cells in vitro, suggesting potential therapeutic applications in oncology.
Safety and Handling
The compound is classified with hazard statements H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation. Precautionary measures include avoiding contact with skin and eyes and using protective equipment during handling .
Safety Data | Description |
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Hazard Statements | H315, H319, H335 |
Precautionary Statements | P261, P305, P351, P338 |
Storage Temperature | 4-8°C |
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